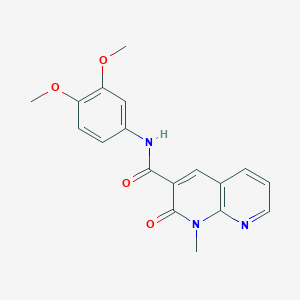

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions . The synthesis process often involves multiple steps and requires precise control over reaction conditions .Molecular Structure Analysis

The molecular structure of similar compounds often involves analysis techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques allow for the determination of the 3D arrangement of atoms in the molecule and the nature of chemical bonds .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. These could include reactions at the carboxamide group, the dimethoxyphenyl group, or the naphthyridine core .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .科学的研究の応用

Cytotoxic Activity and Anticancer Potential

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds exhibit potent cytotoxic effects, with some derivatives showing IC50 values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Certain derivatives have demonstrated curative effects against colon tumors in mice at low doses, indicating their potential as anticancer agents (Deady et al., 2003).

Antimicrobial Properties

Carboxamide derivatives of 1,8-naphthyridine, including compounds similar to N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have been synthesized and tested for their antimicrobial activities. These compounds have shown significant activity against various bacterial strains, contributing to the development of new antibacterial agents (Santilli et al., 1975).

Radiosensitization and Bioreductive Activation

Studies on nitrothiophene derivatives with structural similarities to N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have revealed their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds could enhance the effectiveness of radiotherapy in cancer treatment by sensitizing hypoxic mammalian cells to radiation (Threadgill et al., 1991).

NK1 Receptor Antagonism

Research on axially chiral 1,7-naphthyridine-6-carboxamide derivatives has shown their efficacy as orally active tachykinin NK1 receptor antagonists. These compounds, related to N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, exhibit strong antagonistic activities and have demonstrated significant effects on bladder functions in preclinical models, suggesting potential therapeutic applications in treating bladder dysfunction disorders (Natsugari et al., 1999).

作用機序

Target of Action

Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are known to interact with the major human neurotransmitter dopamine .

Mode of Action

It is known that similar compounds can inhibit the corrosion of mild steel in acidic media . This suggests that the compound may interact with its targets to form a protective layer, preventing further reactions .

Biochemical Pathways

Related compounds like 3,4-dimethoxyphenethylamine are known to be involved in the biosynthesis of mescaline, a psychoactive compound found in certain cacti .

Pharmacokinetics

Similar compounds like 3,4-dimethoxyphenethylamine have some activity as a monoamine oxidase inhibitor , which could potentially affect their bioavailability.

Result of Action

Related compounds have been shown to have inhibitory effects on corrosion, suggesting that this compound may also have protective effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the corrosion inhibition of mild steel by a similar compound was found to be temperature-dependent, with the inhibition efficiency increasing with the concentration of the inhibitor .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-21-16-11(5-4-8-19-16)9-13(18(21)23)17(22)20-12-6-7-14(24-2)15(10-12)25-3/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKHLDQBCYIXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2938618.png)

![3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2938619.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2938626.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2938631.png)

![Butyl[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2938632.png)

![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2938635.png)

![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2938636.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2938637.png)